molecular formula C16H24ClN3O4S B2606318 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide CAS No. 2320687-38-3

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide

Cat. No.: B2606318
CAS No.: 2320687-38-3
M. Wt: 389.9
InChI Key: HQTLGXLNDUZIDD-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide ( 2320687-38-3) is a chemical compound with a molecular formula of C16H24ClN3O4S and a molecular weight of 389.9 g/mol . Its SMILES representation is COc1ccc(Cl)cc1C(=O)NCC1CCN(S(=O)(=O)N(C)C)CC1 . This compound features in scientific patent literature concerning the development of novel therapeutic agents, including inhibitors targeting specific protein-protein interactions for potential application in oncology research . The structural motif of a piperidine ring substituted with a dimethylsulfamoyl group, as found in this molecule, is of significant interest in medicinal chemistry for modulating biological activity . Available for purchase in various quantities for research purposes, this product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTLGXLNDUZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Introduction of the Piperidine Moiety: The acid chloride is then reacted with 1-(dimethylsulfamoyl)piperidine in the presence of a base such as triethylamine to form the desired amide bond.

    Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.

    Reduction: Formation of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound is studied for its potential therapeutic effects and interactions with various receptors.

    Biochemistry: It is used to investigate enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Thiophene-Based Analogue ()

A structurally related compound, 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide , replaces the benzamide core with a thiophene ring. Key differences include:

Property Target Compound Thiophene Analogue
Core Structure Benzamide Thiophenecarboxamide
Molecular Formula Not explicitly provided C₁₃H₂₀ClN₃O₃S₂
Average Mass 365.891 g/mol
Electronic Properties Electron-rich (methoxy group) Sulfur-induced polarizability
Potential Bioactivity Unknown Unreported, but sulfur may enhance membrane permeability

The thiophene analogue’s sulfur atom may alter electronic distribution and binding affinity compared to the methoxybenzamide core. However, both share the dimethylsulfamoyl-piperidine motif, suggesting similar solubility profiles .

Indole Derivatives with Piperidine Moieties ()

Compounds DMPI and CDFII are indole-based synergists of carbapenems against MRSA. While structurally distinct from the target compound, they share critical features:

Feature Target Compound DMPI/CDFII
Piperidine Substituent Dimethylsulfamoyl-piperidinylmethyl 2,3-Dimethylbenzyl-piperidinyl
Aromatic Core Benzamide Indole
Chlorine Substituent 5-Chloro (benzamide) 2-Chlorophenyl (CDFII)
Biological Activity Unknown Synergistic with carbapenems vs. MRSA

The dimethylsulfamoyl group in the target compound may improve metabolic stability compared to the benzyl groups in DMPI/CDFII. The chlorine substituent’s position (5 vs. 2) could influence target specificity .

Trifluoromethylphenyl Derivative ()

A patent compound, (4aR)-1-[(2,3-difluorophenyl)methyl]-N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]-4-(trifluoromethyl)phenyl]-...carboxamide , shares the dimethylsulfamoyl-piperidine group but incorporates a trifluoromethylphenyl moiety. Key contrasts:

Property Target Compound Patent Compound
Aromatic Substituent 2-Methoxybenzamide Trifluoromethylphenyl
Molecular Weight 598 g/mol (LCMS: m/z 598 [M+H]⁺)
HPLC Retention Time 1.63 minutes (QC-SMD-TFA05)
Fluorine Content None Difluorophenyl + trifluoromethyl

The trifluoromethyl group in the patent compound likely enhances metabolic stability and lipophilicity, whereas the target’s methoxy group may favor hydrogen bonding. Analytical data (e.g., HPLC) highlights distinct chromatographic behaviors .

Pyrazolopyridine-Benzamide Hybrid ()

The compound 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide shares a benzamide core and 3-methoxy group with the target compound but differs in complexity:

Feature Target Compound Pyrazolopyridine Hybrid
Piperidine Substituent Dimethylsulfamoyl 1-Methylpiperidinyl
Additional Moieties None Pyrazolopyridine + amino-3-oxopropyl
Chlorine Position 5-Chloro (benzamide) 5-Chloro (phenyl ring)

The hybrid’s pyrazolopyridine moiety may confer enhanced π-π stacking interactions, while the 1-methylpiperidinyl group could reduce solubility compared to the dimethylsulfamoyl group in the target compound .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The dimethylsulfamoyl group (present in the target compound and ) is polar, likely improving aqueous solubility compared to methylpiperidinyl () or benzylpiperidinyl () groups.
  • Metabolic Stability : Fluorinated analogues () may exhibit longer half-lives than chlorinated/methoxy derivatives due to resistance to oxidative metabolism.
  • Analytical Differentiation : HPLC retention times (e.g., 1.63 minutes in ) and LCMS data (e.g., m/z 598) provide benchmarks for distinguishing structural variants .

Biological Activity

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal contexts.

Chemical Structure and Properties

The compound's structure features a chloro-substituted benzamide core linked to a piperidine moiety with a dimethylsulfamoyl group. Its molecular formula is C15H21ClN4O5SC_{15}H_{21}ClN_{4}O_{5}S with a molecular weight of approximately 396.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes, particularly those involved in metabolic pathways.
  • Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted in preliminary assays. These effects may be attributed to its interaction with specific cellular pathways involved in cell cycle regulation.

Case Studies and Research Findings

  • In vitro Studies : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to control groups, indicating potential as an anticancer agent.
  • In vivo Studies : Animal model studies are needed to assess the pharmacokinetics and therapeutic efficacy of the compound in vivo, focusing on dosage optimization and side effect profiling.
  • Comparative Analysis : Similar compounds have shown varying degrees of biological activity based on structural differences. For instance, compounds lacking the dimethylsulfamoyl group displayed reduced efficacy in enzyme inhibition assays.

Data Table: Biological Activity Comparison

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, AnticancerStudy 1, Study 2
Sulfonamide Derivative AStructureAntimicrobialStudy 3
Benzamide Derivative BStructureAnticancerStudy 4

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide?

Answer:

  • Synthesis :

    • Start with a benzamide core (e.g., 2-methoxy-5-chlorobenzoic acid) and couple it to a piperidine derivative via reductive amination or peptide coupling reagents (e.g., HATU or EDC) .
    • Introduce the dimethylsulfamoyl group using sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
    • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
  • Characterization :

    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, piperidine protons between 1.5–3.0 ppm) .
    • HPLC/MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
    • X-ray crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry and intermolecular interactions .

Advanced: How can researchers identify and validate the biological targets of this compound?

Answer:

  • Target Prediction :

    • Use computational docking (e.g., AutoDock Vina) to screen against databases like PDB or ChEMBL, focusing on enzymes/receptors with benzamide-binding pockets (e.g., kinases, GPCRs) .
    • Prioritize targets based on structural analogs (e.g., GPR119 agonists or ALK inhibitors) .
  • Experimental Validation :

    • Binding assays : Perform competitive radioligand binding (e.g., 3H^{3}H-labeled ligands for serotonin receptors) .
    • Functional assays : Measure cAMP production (GPCR activity) or kinase inhibition (e.g., ADP-Glo™ assay) .
    • CRISPR/Cas9 knockout : Confirm target relevance by observing loss of compound efficacy in knockout cell lines .

Advanced: How should researchers address contradictory results in biological activity studies (e.g., varying MIC values in antibacterial assays)?

Answer:

  • Assay Optimization :

    • Standardize conditions (e.g., inoculum size, media pH, incubation time) to minimize variability .
    • Include quality controls (e.g., reference antibiotics like vancomycin for MRSA) .
  • Data Analysis :

    • Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects (e.g., ≥3 log10_{10} CFU/mL reduction at 4× MIC) .
    • Apply statistical models (e.g., ANOVA with post-hoc tests) to compare results across strains/conditions .
  • Compound Integrity :

    • Verify stability via LC-MS before assays; degradation products may skew results .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Answer:

  • Substituent Modification :

    • Vary the piperidine substituent (e.g., replace dimethylsulfamoyl with acetyl or morpholine) to alter lipophilicity .
    • Modify the benzamide core (e.g., introduce halogens or methyl groups) to enhance target binding .
  • Activity Testing :

    • Screen analogs in dose-response assays (e.g., IC₅₀ determination for enzyme inhibition) .
    • Use molecular dynamics simulations to predict binding stability (e.g., RMSD <2.0 Å over 100 ns) .
  • ADME Profiling :

    • Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Advanced: What methodologies are suitable for analyzing the compound’s interaction with bacterial membranes or biofilms?

Answer:

  • Membrane Permeability :

    • Use SYTOX Green uptake assays to measure disruption of membrane integrity in MRSA .
    • Perform liposome leakage assays with calcein-loaded vesicles to quantify pore formation .
  • Biofilm Eradication :

    • Treat pre-formed biofilms (e.g., S. aureus ATCC 29213) and quantify biomass via crystal violet staining .
    • Combine with confocal microscopy (Live/Dead BacLight™ staining) to visualize cell viability .

Basic: How can researchers ensure batch-to-batch consistency during synthesis?

Answer:

  • Process Controls :

    • Monitor reaction progress via TLC or in-line IR (e.g., carbonyl peak at ~1650 cm⁻¹) .
    • Use DoE (Design of Experiments) to optimize parameters (e.g., temperature, stoichiometry) .
  • Quality Assurance :

    • Implement HPLC-UV with retention time matching and peak area quantification .
    • Perform elemental analysis to confirm C, H, N, S content within ±0.4% of theoretical values .

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